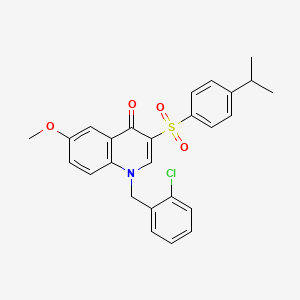![molecular formula C21H17BrOS B2407295 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 882749-10-2](/img/structure/B2407295.png)
1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone is an organic compound that features a biphenyl group and a bromophenyl sulfanyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl derivative can be synthesized through various methods such as Suzuki–Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst.
Introduction of Bromophenyl Sulfanyl Group: The bromophenyl sulfanyl group can be introduced through S-alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and bromophenyl sulfanyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .
Comparación Con Compuestos Similares
4-[1,1′-Biphenyl]-4-yl-6-(3-bromophenyl)-2-pyrimidinamine: Similar in structure but contains a pyrimidine ring instead of a propanone backbone.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Contains a triazole ring and a secondary alcohol group.
Uniqueness: 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone is unique due to its specific combination of biphenyl and bromophenyl sulfanyl groups attached to a propanone backbone, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHADSSKZBCTFJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2407217.png)

![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)

![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)



![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)
